
Benzene, 1-ethyl-4-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(phenylmethyl)benzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this reaction, benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form ethylbenzene. Subsequently, ethylbenzene undergoes a second Friedel-Crafts alkylation with benzyl chloride to yield 1-ethyl-4-(phenylmethyl)benzene .
Industrial Production Methods: Industrial production of 1-ethyl-4-(phenylmethyl)benzene typically involves similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-Ethyl-4-(phenylmethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: Reduction reactions can target the phenylmethyl group, converting it to a methyl group.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Nitration: Nitro-1-ethyl-4-(phenylmethyl)benzene.
Oxidation: 4-(phenylmethyl)benzoic acid.
Reduction: 1-ethyl-4-methylbenzene.
科学的研究の応用
1-Ethyl-4-(phenylmethyl)benzene has several applications in scientific research:
作用機序
The mechanism of action of 1-ethyl-4-(phenylmethyl)benzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring donates electron density to the electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system . The specific molecular targets and pathways depend on the nature of the substituents and the reaction conditions.
類似化合物との比較
1-Methyl-4-(phenylmethyl)benzene: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-methylbenzene: Similar structure but with a methyl group instead of a phenylmethyl group.
Uniqueness: 1-Ethyl-4-(phenylmethyl)benzene is unique due to the presence of both an ethyl and a phenylmethyl group on the benzene ring, which influences its reactivity and physical properties. This combination of substituents provides distinct chemical behavior compared to its analogs.
特性
CAS番号 |
620-85-9 |
|---|---|
分子式 |
C15H16 |
分子量 |
196.29 g/mol |
IUPAC名 |
1-benzyl-4-ethylbenzene |
InChI |
InChI=1S/C15H16/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChIキー |
HSHDPVRGPKOGME-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





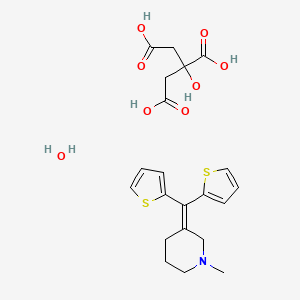
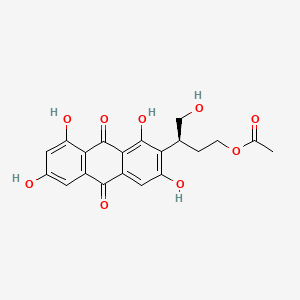

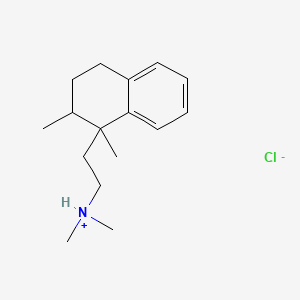
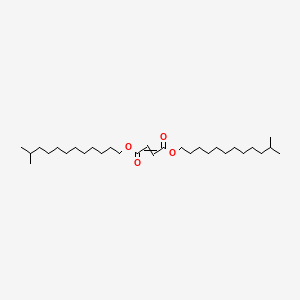
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

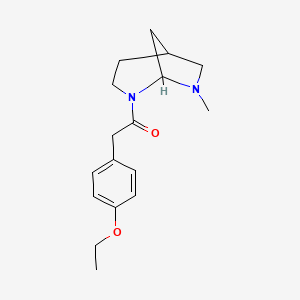

![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
